molecular formula C9H10N2O2 B13762571 p-Toluoylurea CAS No. 51884-04-9

p-Toluoylurea

Cat. No.: B13762571
CAS No.: 51884-04-9
M. Wt: 178.19 g/mol
InChI Key: BPHRPPOQCQPNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Toluoylurea: is an organic compound derived from the combination of p-toluic acid and urea It is characterized by the presence of a toluoyl group attached to the nitrogen atom of the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluoylurea typically involves the reaction of p-toluic acid with urea under specific conditions. One common method is to heat p-toluic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

p-Toluic acid+UreaCatalystThis compound+Water\text{p-Toluic acid} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} p-Toluic acid+UreaCatalyst​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: p-Toluoylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

p-Toluoylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be employed in biochemical assays and studies involving enzyme interactions.

    Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Toluoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    p-Toluic acid: The parent compound from which p-Toluoylurea is derived.

    Urea: A simple organic compound that forms the basis of this compound.

    Thiourea: A sulfur-containing analog of urea with similar structural features.

Uniqueness: this compound is unique due to the presence of both the toluoyl and urea functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its individual components or similar compounds.

Properties

CAS No.

51884-04-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-carbamoyl-4-methylbenzamide

InChI

InChI=1S/C9H10N2O2/c1-6-2-4-7(5-3-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

BPHRPPOQCQPNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.